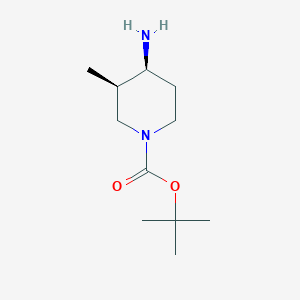

(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Beschreibung

(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1820569-34-3) is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 4-position, and a methyl substituent at the 3-position. Its stereochemistry (R configuration at C3 and S at C4) is critical for its role as a reference standard in pharmaceutical quality control, ensuring enantiomeric purity in drug synthesis . The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes. This molecule is widely utilized as a key intermediate in medicinal chemistry, particularly for developing protease inhibitors and receptor-targeting agents.

Eigenschaften

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBWKSXEVUZEMI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (3R,4S)-4-Amino-3-methyl-piperidine.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.

Industrial Production Methods

In industrial settings, the synthesis of (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Wirkmechanismus

The mechanism of action of (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of piperidine and azepane derivatives with Boc protection allows for tailored applications in drug discovery. Below is a detailed comparison of (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester with analogous compounds:

Structural Analogues

Functional and Pharmacological Comparisons

- Fluorine’s small size and high electronegativity make this derivative suitable for targeting hydrophobic enzyme pockets .

- Hydroxylated Derivatives () : Compounds with hydroxyl groups (e.g., 3-hydroxy or 3,5-dihydroxy) exhibit higher polarity, enhancing solubility but reducing blood-brain barrier permeability. These are often used in polar-targeted therapies or as intermediates for further functionalization .

- Azepane Derivatives (): Azepane (7-membered ring) analogues, such as (3R,4S)-4-hydroxy-3-[(pyridine-4-carbonyl)-amino]-azepane-1-carboxylic acid tert-butyl ester, offer greater conformational flexibility compared to piperidines. This flexibility can improve binding to larger protein active sites, as seen in anticancer agents targeting cell proliferation pathways .

Biologische Aktivität

(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1820569-34-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.3 g/mol

- Structure : The compound features a piperidine ring with an amino group and a tert-butyl ester functional group.

The biological activity of (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is primarily linked to its role as an inhibitor of bacterial topoisomerases. These enzymes are crucial for DNA replication and transcription, making them viable targets for antibacterial agents.

Enzyme Inhibition

Recent studies have demonstrated that compounds similar to (3R,4S)-4-Amino-3-methyl-piperidine derivatives exhibit potent inhibitory effects on bacterial topoisomerases such as DNA gyrase and topoisomerase IV from E. coli. For example, new inhibitors in this class showed IC₅₀ values below 100 nM against these enzymes, indicating strong dual activity against Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes the biological activity data for (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester and related compounds:

| Compound Name | Target Enzyme | IC₅₀ (nM) | MIC (µg/mL) | Bacterial Strain Tested |

|---|---|---|---|---|

| Compound A | DNA gyrase | <32 | <0.03125 | Staphylococcus aureus |

| Compound B | Topo IV | <100 | 2 | Escherichia coli |

| (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester | Dual-targeting | <50 | 0.125 | Enterococcus faecalis |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of piperidine derivatives, including (3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 0.03125 µg/mL against resistant strains .

- Pharmacokinetics : Research into the pharmacokinetic properties of similar piperidine derivatives revealed favorable solubility and bioavailability profiles. For instance, one derivative demonstrated a log D value of 1.83 at pH 7.4, suggesting good absorption characteristics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.